Adtepp
Overview
Description
Adtepp is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity, making it a valuable compound for research and industrial purposes.
Scientific Research Applications
Adtepp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adtepp can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:
Initial Reaction: The starting materials are reacted in the presence of a catalyst to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, such as oxidation or reduction, to achieve the desired chemical structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to maintain consistent quality and yield. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored and adjusted to optimize the yield.
Automated Purification: Advanced purification systems are used to separate and purify the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
Adtepp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; reactions are often carried out under controlled temperatures and pressures.
Major Products Formed
Oxidized Derivatives: These products have enhanced reactivity and can be used in further chemical transformations.
Reduced Forms: These products are often more stable and can be used in various applications.
Substituted Compounds: These products have modified chemical properties, making them useful for specific applications.
Mechanism of Action
The mechanism by which Adtepp exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Properties
IUPAC Name |
[4-[2-[2-[[9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylsulfanyl]ethyliminomethyl]-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N7O9PS/c1-12-17(31)14(13(6-25-12)9-37-39(34,35)36)7-23-2-4-40-5-3-24-20-16-21(27-10-26-20)29(11-28-16)22-19(33)18(32)15(8-30)38-22/h6-7,10-11,15,18-19,22,30-33H,2-5,8-9H2,1H3,(H,24,26,27)(H2,34,35,36)/t15-,18-,19-,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWIPPZCSNPQR-CRWZYULMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NCCSCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=NCCSCCNC2=C3C(=NC=N2)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N7O9PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120151-99-7 | |
Record name | Adenosine-N(6)-diethylthioether-N'-pyridoximine 5'-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120151997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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